molecular formula C9H9F4N B13542083 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Cat. No.: B13542083
M. Wt: 207.17 g/mol
InChI Key: NKFSQFMNZJWNIG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with trifluoroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoro substituents, which impart distinct chemical and physical properties. These substituents enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, also known as trifluoromethylated amine, is a compound with significant biological activity. Its unique structure, characterized by the presence of trifluoromethyl and fluoro-methylphenyl groups, contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (1R)-2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanamine
  • CAS Number : 886370-12-3
  • Molecular Formula : C9H9F4N
  • Molar Mass : 207.17 g/mol
  • Density : 1.266 g/cm³ (predicted)
  • Boiling Point : 219.5 °C (predicted)
  • pKa : 6.04 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity and binding affinity, facilitating interactions with various biological pathways.

Pharmacological Activity

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 TNBC cells, indicating potent inhibitory effects on cell growth .
  • Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it was found to inhibit FGFR1 with an IC50 value of 69.1 ± 19.8 nM .
  • Selectivity and Toxicity : The selectivity index of this compound suggests a significant difference in efficacy between cancerous and non-cancerous cells, providing a therapeutic window that minimizes toxicity to normal cells .

Case Studies and Research Findings

StudyCompoundActivityIC50 Value
Study ATrifluoromethylated derivativeAntitumor0.126 μM (MDA-MB-231)
Study BRelated amineFGFR1 inhibition69.1 ± 19.8 nM
Study CFluorinated amineEnzymatic inhibition>10 μM (no CYP450 inhibition)

Notable Research

A study published in MDPI highlighted that certain derivatives of fluorinated amines exhibited significant anticancer properties while maintaining low toxicity levels in vivo . Additionally, the pharmacokinetic profile showed favorable absorption characteristics and minimal acute toxicity in animal models.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H9F4N/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

NKFSQFMNZJWNIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)N)F

Origin of Product

United States

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